3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
This compound features a propanamide backbone substituted at the 3-position with a benzenesulfonyl group and a 1,3,4-oxadiazole ring at the terminal amide nitrogen. The oxadiazole ring is further substituted with a 3-methanesulfonylphenyl group. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-28(23,24)15-9-5-6-13(12-15)17-20-21-18(27-17)19-16(22)10-11-29(25,26)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFOSXYMVLECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature could affect the compound’s structure and function. Interactions with other molecules could lead to synergistic, antagonistic, or off-target effects.
Biological Activity
3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide, with the CAS number 886908-20-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 435.5 g/mol
- Structure : The compound features a benzenesulfonamide structure linked to an oxadiazole moiety, which is known for its diverse biological activities.
While specific targets for this compound have not been conclusively identified, compounds with similar structures often exhibit inhibition of carbonic anhydrases (CAs), which are crucial in various physiological processes including pH regulation and ion transport .
Potential Therapeutic Applications
Research indicates that benzenesulfonamide derivatives may possess anti-cancer properties. For instance, studies on related compounds have shown moderate inhibitory effects against tumor-associated isoforms of carbonic anhydrases such as hCA IX and hCA XII . These isoforms are often overexpressed in tumors, making them attractive targets for cancer therapy.
Case Studies and Experimental Data
- Inhibition Studies :
-
Cytotoxicity Assays :
- In cytotoxicity assays conducted on Hep3B and A549 cancer cell lines, certain derivatives exhibited selective cytotoxicity towards Hep3B cells while showing reduced selectivity towards A549 cells. This suggests the potential for selective targeting of tumor cells by optimizing the chemical structure of similar compounds .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound has garnered attention for its potential biological activities, particularly in the following areas:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of carbonic anhydrases (CAs), which are essential in various physiological processes such as pH regulation and ion transport. While specific targets for this compound have not been conclusively identified, it is hypothesized to interact with similar pathways.
- Antimicrobial Properties : Preliminary studies suggest that benzenesulfonamide derivatives may exhibit antimicrobial activity. This could be explored further with 3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide to assess its efficacy against bacterial and fungal strains.
Research Applications
The compound's applications in research can be categorized into several domains:
Medicinal Chemistry
- Drug Development : The structural characteristics of this compound make it a candidate for developing new therapeutic agents targeting various diseases. Its potential as an anti-inflammatory or anticancer agent warrants further investigation.
Organic Synthesis
- Building Block for New Compounds : As a sulfonamide derivative, it can serve as a building block in organic synthesis for creating more complex molecules. This can be particularly useful in synthesizing pharmaceuticals or agrochemicals.
Biochemical Studies
- Protein Interaction Studies : The unique structure allows it to be utilized in studying protein-ligand interactions, particularly in understanding how small molecules can modulate enzyme activity or receptor function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several 1,3,4-oxadiazole-based propanamides documented in the literature. Key comparisons include:
Table 1: Structural and Physical Properties of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups : The 3-methanesulfonylphenyl group on the oxadiazole ring enhances electron withdrawal compared to methyl (8d) or nitro (8h) substituents, which may influence reactivity in nucleophilic substitution or coupling reactions .
Solubility and Bioavailability
- Polarity: The dual sulfonyl groups enhance aqueous solubility compared to non-sulfonylated analogs (e.g., 8d) but may reduce membrane permeability.
- Molecular Weight : At ~463 g/mol, the compound falls within the acceptable range for oral bioavailability (Lipinski’s Rule of Five), similar to 7k (535 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
